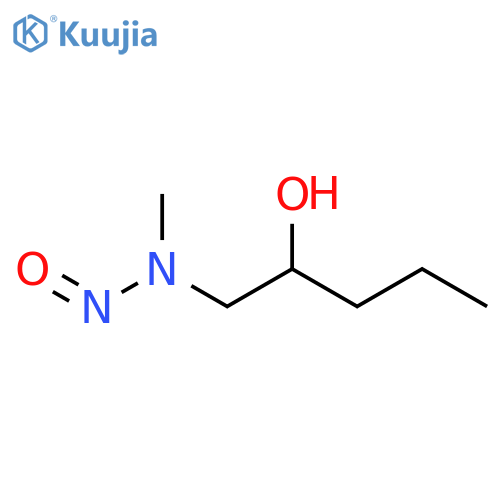Cas no 36972-72-2 (1-methyl(nitroso)aminopentan-2-ol)

36972-72-2 structure
商品名:1-methyl(nitroso)aminopentan-2-ol
CAS番号:36972-72-2
MF:C6H14N2O2
メガワット:146.187561511993
MDL:MFCD19300937
CID:1480224
PubChem ID:3015879
1-methyl(nitroso)aminopentan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-[methyl(nitroso)amino]pentan-2-ol
- 2-Pentanol, 1-(methylnitrosoamino)-
- Methyl-2-hydroxypentylnitrosamine
- N-(2-hydroxypentyl)-N-methylnitrous amide
- 1-methyl(nitroso)aminopentan-2-ol
- EN300-25683781
- 36972-72-2
- DTXSID30958146
-
- MDL: MFCD19300937
- インチ: InChI=1S/C6H14N2O2/c1-3-4-6(9)5-8(2)7-10/h6,9H,3-5H2,1-2H3
- InChIKey: FLPJOEUENDTCJA-UHFFFAOYSA-N
- ほほえんだ: CCCC(CN(C)N=O)O
計算された属性
- せいみつぶんしりょう: 146.10562
- どういたいしつりょう: 146.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 97.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 52.9Ų
じっけんとくせい
- PSA: 52.9
1-methyl(nitroso)aminopentan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25683781-1g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 1g |
$1729.0 | 2023-09-14 | |
| Enamine | EN300-25683781-0.05g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 0.05g |
$459.0 | 2024-06-18 | |
| 1PlusChem | 1P0292K3-50mg |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 50mg |
$630.00 | 2024-05-04 | |
| 1PlusChem | 1P0292K3-100mg |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 100mg |
$804.00 | 2024-05-04 | |
| Aaron | AR0292SF-250mg |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 250mg |
$1201.00 | 2023-12-15 | |
| Enamine | EN300-25683781-10g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 10g |
$7435.0 | 2023-09-14 | |
| Enamine | EN300-25683781-2.5g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 2.5g |
$3389.0 | 2024-06-18 | |
| Enamine | EN300-25683781-5g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 5g |
$5014.0 | 2023-09-14 | |
| Enamine | EN300-25683781-0.1g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 0.1g |
$600.0 | 2024-06-18 | |
| Aaron | AR0292SF-1g |
1-[methyl(nitroso)amino]pentan-2-ol |
36972-72-2 | 95% | 1g |
$2403.00 | 2023-12-15 |
1-methyl(nitroso)aminopentan-2-ol 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
36972-72-2 (1-methyl(nitroso)aminopentan-2-ol) 関連製品
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2230780-65-9(IL-17A antagonist 3)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
